Cas no 185547-51-7 (Fmoc-l-glu-pna)

Fmoc-l-glu-pna structure
Fmoc-l-glu-pna structure
Product name:Fmoc-l-glu-pna
CAS No:185547-51-7
MF:C26H23N3O7
Molecular Weight:489.47672
MDL:MFCD04112655
CID:114588
PubChem ID:2756063

Fmoc-l-glu-pna 化学的及び物理的性質

名前と識別子

    • Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S)-
    • (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid
    • Fmoc-L-Glu-pNA
    • Pentanoic acid,4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-5-[(4-nitrophenyl)amino]-5-oxo-,(4S...
    • Fmoc-Glu-pNA
    • 185547-51-7
    • N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid
    • MFCD04112655
    • AKOS027250933
    • (4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(4-nitrophenyl)carbamoyl]butanoic acid
    • AT19202
    • DTXSID70373218
    • Fmoc-l-glu-pna
    • MDL: MFCD04112655
    • インチ: InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)/t23-/m0/s1
    • InChIKey: AVFZOZWSEAFFGO-QHCPKHFHSA-N
    • SMILES: OC(CC[C@@H](C(NC1C=CC([N+]([O-])=O)=CC=1)=O)NC(OCC1C2=CC=CC=C2C2=CC=CC=C12)=O)=O

計算された属性

  • 精确分子量: 489.15400
  • 同位素质量: 489.15360008g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 7
  • 重原子数量: 36
  • 回転可能化学結合数: 9
  • 複雑さ: 786
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 151Ų
  • XLogP3: 3.7

じっけんとくせい

  • PSA: 150.55000
  • LogP: 5.29250

Fmoc-l-glu-pna Security Information

  • 储存条件:0-5°Cで保存

Fmoc-l-glu-pna 税関データ

  • 税関コード:29225090

Fmoc-l-glu-pna Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM313764-5g
Fmoc-L-Glu-pNA
185547-51-7 95%
5g
$*** 2023-03-30
abcr
AB291505-25 g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; .
185547-51-7
25 g
€1,800.00 2023-07-20
1PlusChem
1P007TR5-5g
Fmoc-L-Glu-pNA
185547-51-7 99%
5g
$853.00 2025-02-22
abcr
AB291505-5g
N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamyl p-nitroanilid; .
185547-51-7
5g
€450.00 2024-06-09
A2B Chem LLC
AD64353-1g
Fmoc-l-glu-pna
185547-51-7 ≥ 99% (HPLC)
1g
$172.00 2024-04-20
eNovation Chemicals LLC
Y1252522-250mg
Fmoc-L-Glu-pNA
185547-51-7 99% (HPLC)
250mg
$225 2024-06-07
TRC
F860875-250mg
Fmoc-l-glu-pna
185547-51-7
250mg
$161.00 2023-05-18
TRC
F860875-50mg
Fmoc-l-glu-pna
185547-51-7
50mg
$69.00 2023-05-18
eNovation Chemicals LLC
Y1252522-1g
Fmoc-L-Glu-pNA
185547-51-7 99% (HPLC)
1g
$345 2024-06-07
eNovation Chemicals LLC
Y1252522-5g
Fmoc-L-Glu-pNA
185547-51-7 99% (HPLC)
5g
$880 2024-06-07

Fmoc-l-glu-pna 関連文献

Fmoc-l-glu-pnaに関する追加情報

Professional Introduction to Fmoc-l-glu-pna (CAS No. 185547-51-7)

Fmoc-l-glu-pna (N-(Fmoc)-l-glutamoyl-p-nitroanilide) is a critically important compound in the field of solid-phase peptide synthesis (SPPS), playing a pivotal role in the synthesis of peptides and proteins. This compound, identified by its CAS number CAS No. 185547-51-7, is widely utilized in the pharmaceutical and biotechnology industries due to its unique chemical properties and versatility in peptide coupling reactions.

The structure of Fmoc-l-glu-pna consists of a protected amino acid derivative, where the Fmoc (fluorenylmethyloxycarbonyl) group serves as an amino acid protecting group, and l-glutamic acid is linked to a p-nitroaniline moiety. This configuration makes it an excellent intermediate for constructing complex peptide sequences, particularly in applications requiring high purity and yield.

In recent years, advancements in peptide chemistry have highlighted the significance of Fmoc-l-glu-pna in various research areas. For instance, studies have demonstrated its utility in the development of novel antibody-drug conjugates (ADCs), where precise peptide modifications are essential for targeted drug delivery. The compound's stability under various reaction conditions and its compatibility with multiple coupling reagents make it a preferred choice for researchers aiming to optimize peptide synthesis protocols.

The use of Fmoc-l-glu-pna has also been explored in the creation of peptide-based therapeutics. Recent research has shown that this compound can be employed to synthesize peptides with specific biological activities, such as those targeting cancer cell proliferation or inflammation pathways. The ability to modify peptide sequences using Fmoc-l-glu-pna allows for the fine-tuning of these therapeutic agents, enhancing their efficacy and reducing potential side effects.

Fmoc-l-glu-pna into automated peptide synthesis platforms has significantly improved the efficiency of large-scale peptide production. Automation enables researchers to achieve higher reproducibility and consistency in peptide synthesis, which is crucial for industrial applications. The compound's compatibility with commercially available synthesizers has made it a cornerstone in modern peptide manufacturing processes.

The chemical properties of Fmoc-l-glu-pna, particularly its reactivity and stability, have been extensively studied to optimize its use in various synthetic pathways. Researchers have developed innovative methodologies to enhance the coupling efficiency between protected amino acids, leveraging the unique characteristics of this compound. These advancements have not only improved the yield of peptide syntheses but also reduced the occurrence of side reactions, ensuring higher quality outputs.

Fmoc-l-glu-pna (CAS No. 185547-51-7) in contemporary chemical and pharmaceutical research cannot be overstated. Its role in facilitating high-quality peptide synthesis has opened new avenues for drug development and biomolecular research. As the field continues to evolve, the versatility and reliability of this compound will undoubtedly remain a cornerstone in synthetic chemistry applications.

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